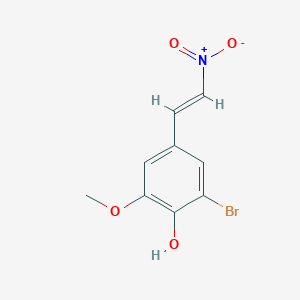![molecular formula C8H8F3NO B13603180 O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
O-[2-(Trifluoromethyl)benzyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-(Trifluoromethyl)benzyl]hydroxylamine is a chemical compound with the molecular formula C8H8F3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl ring, and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Trifluoromethyl)benzyl]hydroxylamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
O-[2-(Trifluoromethyl)benzyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve solvents like dichloromethane or acetonitrile and temperatures ranging from -20°C to 80°C .
Major Products
The major products formed from reactions involving this compound include nitroso compounds, amines, and substituted benzyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
O-[2-(Trifluoromethyl)benzyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer chemistry
Mecanismo De Acción
The mechanism of action of O-[2-(Trifluoromethyl)benzyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. It can transfer its hydroxylamine group to nucleophilic substrates, facilitating the formation of carbon-nitrogen bonds. This reactivity is due to the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the benzyl carbon .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O-[2-(Trifluoromethyl)benzyl]hydroxylamine include:
O-(4-(Trifluoromethyl)benzyl)hydroxylamine: Differing only in the position of the trifluoromethyl group on the benzyl ring.
O-Benzoylhydroxylamines: Used as electrophilic aminating agents in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific reactivity profile, influenced by the trifluoromethyl group. This makes it particularly useful in reactions requiring high electrophilicity and stability under various conditions .
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4H,5,12H2 |
Clave InChI |
XFYYOFGQOQXXTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CON)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



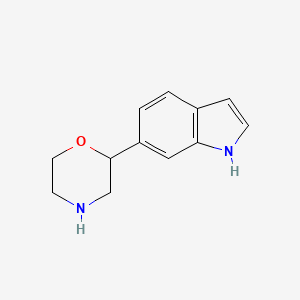
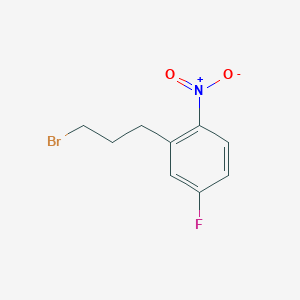
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
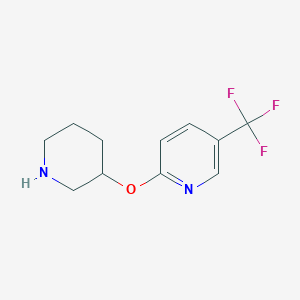
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
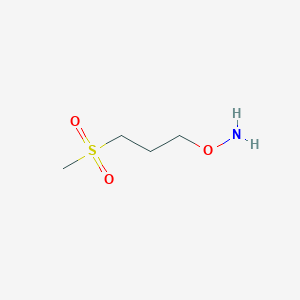
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
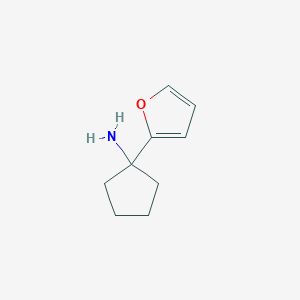


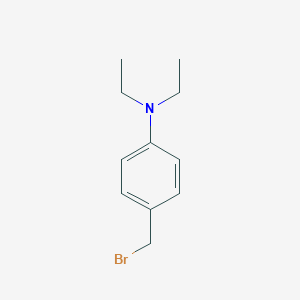
![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
